
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a sulfonyl chloride group, a methyl group, and a methyl(propyl)carbamoyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride typically involves multiple steps:
Formation of the Furan Ring: The initial step often involves the formation of the furan ring through cyclization reactions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the furan derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Attachment of the Methyl(propyl)carbamoyl Group: This step involves the reaction of the furan derivative with a suitable isocyanate or carbamoyl chloride in the presence of a base to form the desired carbamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The furan ring can participate in oxidation reactions to form furanones or reduction reactions to form dihydrofuran derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine or triethylamine).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Furanones and Dihydrofurans: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions can modify the structure and function of target molecules, which is particularly useful in biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(methyl(ethyl)carbamoyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(methyl(butyl)carbamoyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(methyl(phenyl)carbamoyl)furan-3-sulfonyl chloride
Uniqueness
Compared to its analogs, 2-Methyl-5-(methyl(propyl)carbamoyl)furan-3-sulfonyl chloride offers a unique balance of steric and electronic properties due to the propyl group This can influence its reactivity and the types of products formed in chemical reactions
Properties
Molecular Formula |
C10H14ClNO4S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
2-methyl-5-[methyl(propyl)carbamoyl]furan-3-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO4S/c1-4-5-12(3)10(13)8-6-9(7(2)16-8)17(11,14)15/h6H,4-5H2,1-3H3 |
InChI Key |
PDOUFVMWPJSJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=C(O1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


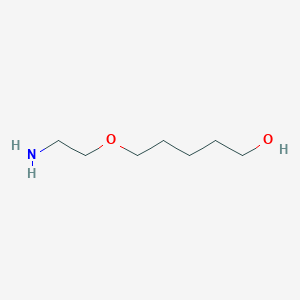

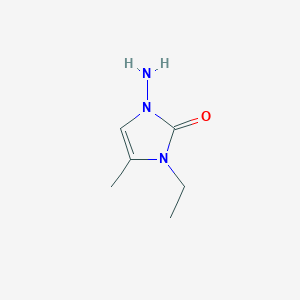

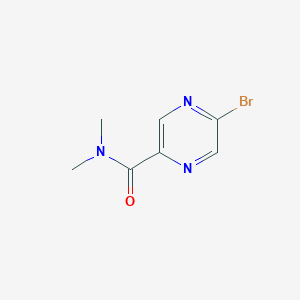
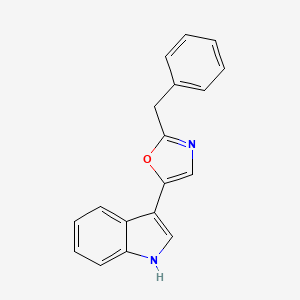
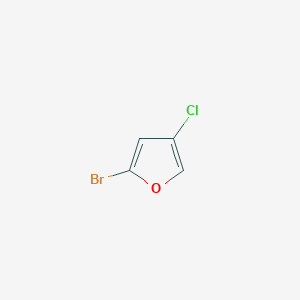
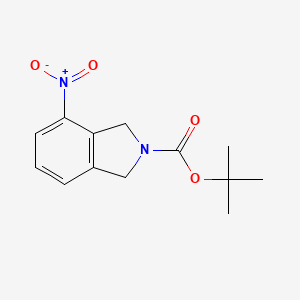
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)

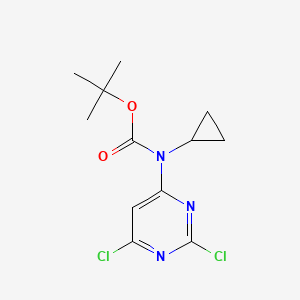
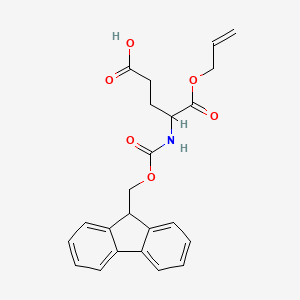

![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
